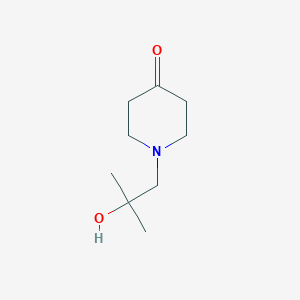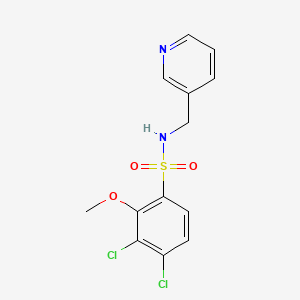
3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMP 323 and is a potent inhibitor of the protein tyrosine phosphatase (PTP) enzyme. In
Mechanism of Action
DMP 323 exerts its effects by inhibiting the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes. 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes, DMP 323 can disrupt these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMP 323 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMP 323 can inhibit the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes in a dose-dependent manner. In vivo studies have shown that DMP 323 can inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMP 323 is its potent inhibitory activity against 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes. This makes it a valuable tool for studying the role of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes in various cellular processes. However, one of the limitations of DMP 323 is its potential toxicity. DMP 323 has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DMP 323. One area of research is the development of more potent and selective inhibitors of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes. Another area of research is the identification of new targets for DMP 323, such as other enzymes involved in cancer cell growth and survival. Additionally, further studies are needed to investigate the potential applications of DMP 323 in the treatment of autoimmune diseases and other disorders.
Synthesis Methods
The synthesis of DMP 323 involves a series of chemical reactions. The starting material for the synthesis is 3,4-dichloro-2-methoxybenzenesulfonyl chloride, which is reacted with pyridine-3-carboxaldehyde to yield 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification by column chromatography.
Scientific Research Applications
DMP 323 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DMP 323 is in the field of cancer research. The 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzyme is known to play a critical role in cancer cell growth and survival. DMP 323 has been shown to inhibit the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes, thereby inhibiting cancer cell growth and inducing apoptosis.
Another potential application of DMP 323 is in the treatment of autoimmune diseases. The 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzyme is also involved in the regulation of the immune system. DMP 323 has been shown to inhibit the activity of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide enzymes, thereby suppressing the immune response and reducing inflammation.
properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(5-4-10(14)12(13)15)21(18,19)17-8-9-3-2-6-16-7-9/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOQQEUNNMDEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

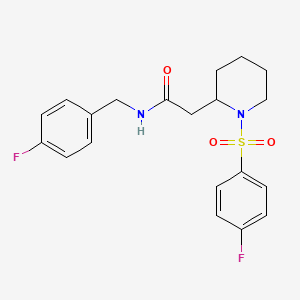
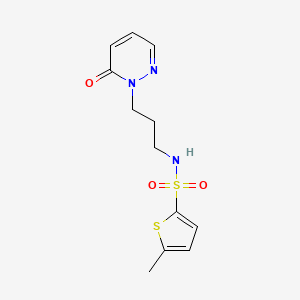
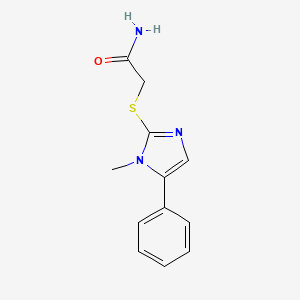
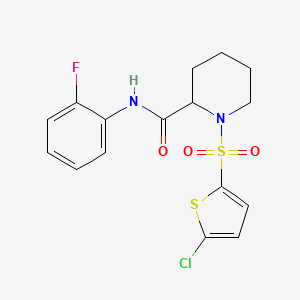
![1-(2-Chloropropanoyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2672714.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2672715.png)
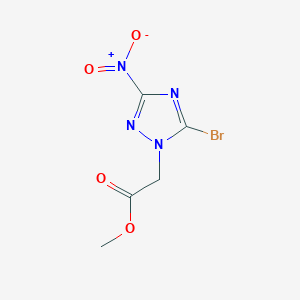
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-phenylacetamide](/img/structure/B2672719.png)

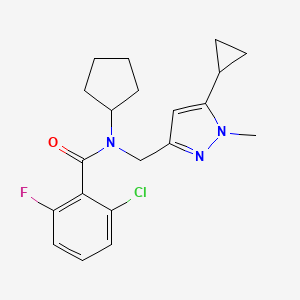

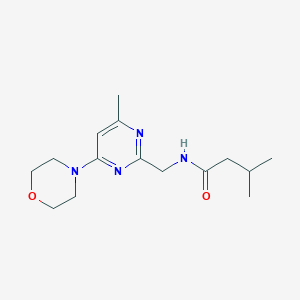
![1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B2672731.png)
